Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

3-bromo-2-phenyl-pyridine structure
3-bromo-2-phenyl-pyridine structure
Product Name:3-bromo-2-phenyl-pyridine
CAS No:91182-50-2
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114116
CID:797018
Update Time:2024-12-09

3-bromo-2-phenyl-pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-phenylpyridine
    • Pyridine,3-bromo-2-phenyl-
    • 3-Brom-2-phenyl-pyridin
    • 3-Bromo-2-phenylpyridine (ACI)
    • 3-bromo-2-phenyl-pyridine
    • MDL: MFCD04114116
    • Inchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
    • InChI Key: QODMOFYNGFSWSQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.98400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

Experimental Properties

  • Boiling Point: 296.1°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.51110

3-bromo-2-phenyl-pyridine Security Information

3-bromo-2-phenyl-pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-2-phenyl-pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
211538-250mg
3-Bromo-2-phenylpyridine
91182-50-2 95%
250mg
£125.00 2022-03-01
Fluorochem
211538-1g
3-Bromo-2-phenylpyridine
91182-50-2 95%
1g
£250.00 2022-03-01
Fluorochem
211538-5g
3-Bromo-2-phenylpyridine
91182-50-2 95%
5g
£625.00 2022-03-01
Fluorochem
211538-25g
3-Bromo-2-phenylpyridine
91182-50-2 95%
25g
£1876.00 2022-03-01
Alichem
A023022898-1g
3-Bromo-2-phenylpyridine
91182-50-2 97%
1g
$195.26 2023-08-31
Alichem
A023022898-5g
3-Bromo-2-phenylpyridine
91182-50-2 97%
5g
$582.46 2023-08-31
Alichem
A023022898-10g
3-Bromo-2-phenylpyridine
91182-50-2 97%
10g
$923.76 2023-08-31
TRC
B698568-25mg
3-Bromo-2-phenylpyridine
91182-50-2
25mg
$ 64.00 2023-04-18
TRC
B698568-50mg
3-Bromo-2-phenylpyridine
91182-50-2
50mg
$ 75.00 2023-04-18
TRC
B698568-100mg
3-Bromo-2-phenylpyridine
91182-50-2
100mg
$ 87.00 2023-04-18

3-bromo-2-phenyl-pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Reference
Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid
Zhao, Xuchen; et al, Organic Letters, 2019, 21(21), 8611-8614

Production Method 2

Reaction Conditions
Reference
Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137]
Zhou, Qizhong; et al, Tetrahedron, 2014, 70(8),

Production Method 3

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ;  5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol ,  Ethyl acetate ;  1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Reference
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
Reference
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Reference
Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor
Zhou, Qizhong; et al, Tetrahedron, 2013, 69(51), 10996-11003

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ;  15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene ,  Ammonium acetate Solvents: Ethanol ;  -78 °C → rt; 20 h, 60 °C
Reference
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Reference
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite ,  Potassium carbonate ,  Oxygen ;  20 h, 60 °C
Reference
Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions
Zhang, Xitao; et al, Organic Letters, 2018, 20(22), 7095-7099

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol ,  Ethyl acetate ;  1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Reference
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Reference
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) ,  4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ;  5 min, rt
1.2 Solvents: Dimethylformamide ;  16 h, 80 °C
1.3 Solvents: Water
Reference
Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides
Duong, Hung A. ; et al, Organometallics, 2017, 36(22), 4363-4366

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
Reference
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

3-bromo-2-phenyl-pyridine Raw materials

3-bromo-2-phenyl-pyridine Preparation Products

3-bromo-2-phenyl-pyridine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:91182-50-2)3-溴-2-苯基吡啶
Order Number:LE26870366
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
Order Number:A860585
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):245.0/342.0/750.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91182-50-2)3-溴-2-苯基吡啶
LE26870366
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
A860585
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):245.0/342.0/750.0
Email